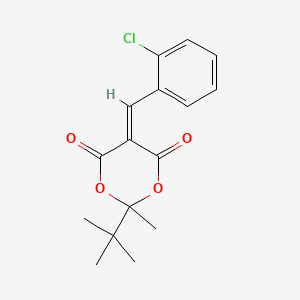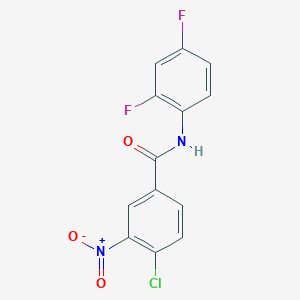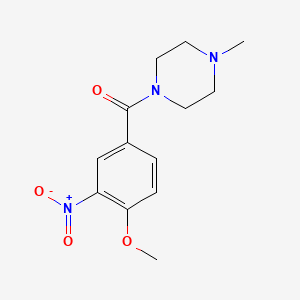
2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione, also known as DCB, is a heterocyclic compound that has been widely used in scientific research due to its unique chemical structure and properties. DCB has been studied extensively for its applications in various fields such as chemistry, biology, and medicine.
Mecanismo De Acción
The mechanism of action of 2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione is not fully understood. However, it is believed that 2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione exerts its biological effects by interacting with various cellular targets such as enzymes and receptors. 2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been shown to inhibit the activity of certain enzymes such as DNA topoisomerase and histone deacetylase. It has also been shown to bind to certain receptors such as the GABA-A receptor.
Biochemical and Physiological Effects
2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and modulate the activity of certain enzymes and receptors. 2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It is also stable under normal laboratory conditions and can be stored for long periods of time. However, 2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has some limitations for lab experiments. It is toxic and must be handled with care. It is also relatively expensive compared to other compounds.
Direcciones Futuras
There are several future directions for the study of 2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione. One area of research is the development of new synthetic methods for 2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione and its derivatives. Another area of research is the study of the biological activities of 2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione and its derivatives. This includes the study of the mechanism of action, the identification of new cellular targets, and the development of new therapeutic applications. Additionally, the development of new fluorescent probes based on 2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione is an area of research with potential applications in imaging and sensing.
Métodos De Síntesis
2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione can be synthesized through a multistep reaction process. The first step involves the reaction between tert-butyl acetoacetate and 2-chlorobenzaldehyde to form 2-tert-butyl-5-(2-chlorobenzylidene)-1,3-dioxane-4,6-dione. The second step involves the reaction between the intermediate product and methylmagnesium bromide to form 2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione. The synthesis method of 2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione is relatively simple and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been widely used in scientific research due to its unique chemical structure and properties. It has been used as a building block in the synthesis of various compounds such as chiral ligands, heterocyclic compounds, and natural products. 2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has also been studied for its applications in medicinal chemistry. It has been shown to have anticancer, antifungal, and antibacterial properties. 2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has also been studied for its potential use as a fluorescent probe for detecting metal ions.
Propiedades
IUPAC Name |
2-tert-butyl-5-[(2-chlorophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO4/c1-15(2,3)16(4)20-13(18)11(14(19)21-16)9-10-7-5-6-8-12(10)17/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTKGVDHHBPRAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC=CC=C2Cl)C(=O)O1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-5-[(2-chlorophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{[1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-pyridin-4-ylpiperazine](/img/structure/B5539637.png)


![4-(4-chlorophenyl)-N-[(3S,4S)-4-methoxy-3-pyrrolidinyl]butanamide hydrochloride](/img/structure/B5539652.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[3-(methylthio)propanoyl]-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide](/img/structure/B5539655.png)
![2-(3-methoxypropyl)-8-(3-thienylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5539663.png)
![6-[(2-chlorobenzyl)thio]-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5539686.png)

![N-(4-{3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide](/img/structure/B5539698.png)
![2-(2-oxo-2-{4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperidinyl}ethyl)morpholine dihydrochloride](/img/structure/B5539704.png)
![(3S)-1-{[(3,5-dimethylbenzyl)thio]acetyl}-N,N-dimethylazepan-3-amine](/img/structure/B5539722.png)